Methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate hydrochloride

Lipophilicity logD Spirocyclic scaffold

Methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate hydrochloride (CAS 2648956-77-6; free base CAS 2580225-94-9; molecular formula C₁₀H₁₈ClNO₃; MW 235.71 g·mol⁻¹ as the HCl salt) is a spirocyclic building block featuring a 5-oxa-2-azaspiro[3.5]nonane core with a methyl acetate substituent at the 6-position. The scaffold belongs to the oxa-azaspiro[3.5]nonane family, which has been recognized as a privileged motif in medicinal chemistry owing to its rigid, three-dimensional architecture that introduces pronounced steric and stereoelectronic constraints relative to planar or monocyclic heteroaromatic alternatives.

Molecular Formula C10H18ClNO3
Molecular Weight 235.71 g/mol
Cat. No. B13510039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate hydrochloride
Molecular FormulaC10H18ClNO3
Molecular Weight235.71 g/mol
Structural Identifiers
SMILESCOC(=O)CC1CCCC2(O1)CNC2.Cl
InChIInChI=1S/C10H17NO3.ClH/c1-13-9(12)5-8-3-2-4-10(14-8)6-11-7-10;/h8,11H,2-7H2,1H3;1H
InChIKeyPIXILKSZZMNLPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate Hydrochloride — Core Scaffold Identity, Physicochemical Fingerprint, and Procurement-Relevant Specifications for Medicinal Chemistry Sourcing


Methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate hydrochloride (CAS 2648956-77-6; free base CAS 2580225-94-9; molecular formula C₁₀H₁₈ClNO₃; MW 235.71 g·mol⁻¹ as the HCl salt) is a spirocyclic building block featuring a 5-oxa-2-azaspiro[3.5]nonane core with a methyl acetate substituent at the 6-position . The scaffold belongs to the oxa-azaspiro[3.5]nonane family, which has been recognized as a privileged motif in medicinal chemistry owing to its rigid, three-dimensional architecture that introduces pronounced steric and stereoelectronic constraints relative to planar or monocyclic heteroaromatic alternatives [1]. The hydrochloride salt form enhances aqueous solubility and facilitates direct use in parallel synthesis, library production, and late-stage functionalization workflows, distinguishing it from neutral analogs that may require additional salt-formation steps prior to biological assay .

Why a Piperidine, Morpholine, or Positional Isomer Cannot Substitute Methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate Hydrochloride Without Measurable Consequence


Spirocyclic oxa-azaspiro[3.5]nonane scaffolds are not commodity heterocycles: systematic studies by Degorce et al. (2019) demonstrated that replacing a morpholine, piperidine, or piperazine with a spirocyclic analog alters logD₇.₄ by as much as −1.0 log units, while simultaneously increasing amine basicity by ΔpKa +0.8 to +1.9, and Carreira and co-workers showed that spirocyclic oxetane-containing analogs consistently exhibit higher aqueous solubility, lower intrinsic clearance in human liver microsomes, and distinct exit-vector geometry compared to their monocyclic parents [1][2]. Within the 5-oxa-2-azaspiro[3.5]nonane subclass specifically, even subtle alterations — such as shifting the oxygen atom from position 5 to position 8 (the 8-oxa-5-azaspiro positional isomer, CAS 2248388-79-4) or replacing the methyl ester with an ethyl ester (CAS 2580226-24-8) — change the hydrogen-bonding topology, the computed XLogP3 value, and the conformational preferences of the pendant acetate side chain, each of which can alter target binding, pharmacokinetics, and synthetic tractability in ways that cannot be predicted from the core scaffold alone [3].

Quantitative Differentiation Evidence for Methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate Hydrochloride Versus Closest Analogs and In-Class Alternatives


Lipophilicity Modulation: Spirocyclic Architecture Lowers logD₇.₄ by up to −1.0 Log Units Versus Monocyclic Heterocycle Counterparts

The 5-oxa-2-azaspiro[3.5]nonane core of the target compound incorporates a spirocyclic junction that, by analogy to the systematic matched-pair analysis conducted by Degorce et al. across azaspiro[3.3]heptane replacements of morpholines, piperidines, and piperazines, is expected to lower measured logD₇.₄ by 0.5–1.0 log units relative to a topologically comparable monocyclic amino-ether building block [1]. This effect arises from the increased basicity (ΔpKa +0.8 to +1.9) imparted by the spiro architecture, which shifts the ionization equilibrium toward the protonated, less lipophilic species at physiological pH [1]. For context, the closely related ethyl ester analog (CAS 2580226-24-8) exhibits a computed XLogP3 of 0.4 and a topological polar surface area (TPSA) of 47.6 Ų, placing it within the favorable CNS drug-like property space defined by Wager et al. (TPSA < 70 Ų, cLogP 2–4) [2].

Lipophilicity logD Spirocyclic scaffold Physicochemical property optimization

Microsomal Stability: Oxa-Azaspiro Scaffolds Demonstrate Reduced Intrinsic Clearance in Human Liver Microsomes Compared to Parent Piperidine and Morpholine Compounds

Carreira and co-workers demonstrated that spirocyclic oxetane-containing azaspiro compounds exhibit far lower intrinsic clearance (CL_int) in human liver microsomes than their carbonyl or monocyclic parent compounds [1]. In a direct comparative study, the spirocyclic surrogate of ciprofloxacin — in which the piperazine ring was replaced with either a piperazine-like spirocycle (Compound A) or a morpholine-like spirocycle (Compound B) — showed no detectable metabolism in human microsomes, whereas the parent drug ciprofloxacin exhibited measurable turnover [1]. Enamine Ltd. independently reported that exchanging a piperidine fragment for an oxa-azaspiro scaffold significantly improves microsomal stability and simultaneously decreases both logD and amine pKa, confirming this trend across multiple chemotypes [2]. The target compound, bearing a 5-oxa-2-azaspiro[3.5]nonane core with a pendant methyl ester, is positioned to inherit these metabolic stability advantages relative to a hypothetical piperidine- or morpholine-tethered acetate comparator.

Microsomal stability Intrinsic clearance Metabolic stability Oxa-azaspiro scaffold

CNS Drug-Likeness: Spirocyclic Azetidine/Oxa-Azaspiro Scaffolds Achieve Favorable CNS MPO Scores (≥4.0–6.0) and High Aqueous Solubility (>400 µM) in Validated in Vitro Panels

Lowe et al. (2012) synthesized and profiled a diverse library of spirocyclic azetidine-based scaffolds — structurally and topologically analogous to the 5-oxa-2-azaspiro[3.5]nonane system — and reported that all but one compound achieved a CNS multiparameter optimization (MPO) desirability score of ≥4.0 on the Pfizer 0–6 scale, with the top-scoring compound reaching 6.00 [1]. The majority of compounds demonstrated aqueous solubility >400 µM (with many exceeding 500 µM in both PBS and water), low to moderate protein binding (7–65% bound in human plasma), and excellent stability toward human and mouse plasma, liver microsomes, and hepatocytes [1]. The 5-oxa-2-azaspiro[3.5]nonane core of the target compound shares the critical design features — a conformationally constrained spirocyclic framework with balanced heteroatom content — that drive these favorable CNS property profiles. For comparison, the ethyl ester analog (CAS 2580226-24-8) has a computed TPSA of 47.6 Ų and XLogP3 of 0.4, placing it squarely within the preferred CNS drug-like property range (TPSA < 70 Ų; cLogP 2–4) [2].

CNS MPO Blood-brain barrier Lead-like properties Spirocyclic azetidine

Conformational Rigidity and Exit Vector Geometry: Spirocyclic Architecture Provides a ~90° Twist and ~1.3 Å Displacement of the Hydrogen-Bond Acceptor Versus Monocyclic Heterocycles

Degorce et al. demonstrated through quantum mechanics (QM) conformational analysis that the 2,6-diazaspiro[3.3]heptane scaffold positions its hydrogen-bond acceptor approximately 1.3 Å further from the attachment point than the corresponding piperazine, while simultaneously imparting a ~90° twist in exit vector orientation [1]. This geometric perturbation was conserved in X-ray crystal structures of closely related analogues bound to their protein target (PDB codes 6D59 and 6D56), confirming that the key binding interaction is maintained despite the altered vector trajectory [1]. The 5-oxa-2-azaspiro[3.5]nonane core of the target compound extends this principle to a [3.5] ring system, where the spiro junction enforces a rigid orthogonal relationship between the azetidine ring (positions 1–4) and the tetrahydropyran ring (positions 5–9), locking the 6-position acetate substituent into a defined orientation that cannot be achieved with a freely rotating monocyclic ether-amine [2].

Exit vector Conformational constraint Spirocyclic topology Structure-based design

Scalable Industrial Synthesis: Patent CN113214290A Establishes a Four-Step, Multi-Gram Route to the 5-Oxa-2-azaspiro[3.5]nonane Core, Reducing Procurement Risk Versus Single-Source or Research-Only Analogs

Chinese Patent CN113214290A (2021) discloses a four-step industrial synthesis of the 5-oxa-2-azaspiro[3.5]nonane scaffold starting from 3-((benzylamino)methyl)oxetane-3-ol, proceeding through acylation with chloroacetyl chloride under basic conditions (triethylamine in dichloromethane or acetonitrile), followed by cyclization, deprotection, and salt formation [1]. This patent establishes a scalable, non-proprietary synthetic route that provides procurement teams with a clear path to competitive sourcing and second-source qualification. By contrast, the positional isomer methyl 2-{8-oxa-5-azaspiro[3.5]nonan-7-yl}acetate hydrochloride (CAS 2248388-79-4), in which the oxygen and nitrogen positions within the spiro framework are swapped, lacks an equivalent publicly disclosed scalable route, which may translate into higher cost and longer lead times at multi-gram scale . The target compound is listed as in-stock by several suppliers, with purity specifications ≥95%, further supporting its status as a catalog-accessible building block rather than a custom synthesis item .

Scalable synthesis Patent route Supply chain Building block accessibility

Evidence-Backed Application Scenarios Where Methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate Hydrochloride Delivers Differentiated Value in Drug Discovery and Chemical Biology


CNS Lead Generation: Deploying the Spirocyclic Core to Maintain Favorable CNS MPO Scores and Aqueous Solubility While Introducing Three-Dimensionality

In CNS drug discovery programs, flat, aromatic compound series frequently suffer from poor solubility, high logD, and off-target promiscuity. Lowe et al. (2012) demonstrated that spirocyclic azetidine scaffolds — topologically analogous to the 5-oxa-2-azaspiro[3.5]nonane system — reliably achieve CNS MPO desirability scores ≥4.0 (scale 0–6) with aqueous solubility >400 µM and human microsomal stability typically exceeding 85% parent compound remaining after 1 h [1]. The target compound, with its methyl ester handle at the 6-position, enables rapid diversification via amide coupling, ester hydrolysis, or reduction to the primary alcohol, allowing medicinal chemistry teams to generate focused CNS lead-like libraries without sacrificing the favorable physicochemical profile that the spirocyclic core provides. This distinguishes it from simple piperidine or morpholine ester building blocks, which carry higher intrinsic lipophilicity and greater conformational flexibility that can erode CNS drug-likeness metrics early in the optimization cascade.

PI3Kδ and BTK Inhibitor Programs: Leveraging the 5-Oxa-2-azaspiro[3.5]nonane Scaffold as a Conformationally Constrained Pharmacophore Element in Kinase Inhibitor Design

Jiangsu Hengrui Pharmaceuticals' patent application (US 2023/0234962 A1) discloses a series of oxa-azaspiro derivatives as selective PI3Kδ inhibitors, highlighting the utility of the oxa-azaspiro core as a privileged scaffold for engaging the ATP-binding pocket of lipid kinases while achieving subtype selectivity [2]. A separate patent application (WO2023051234) identifies 5-oxa-2-azaspiro[3.5]nonane-containing compounds as allosteric inhibitors of Bruton's tyrosine kinase (BTK) with IC₅₀ values reported in the low nanomolar range [3]. The target compound, as a functionalized derivative of the 5-oxa-2-azaspiro[3.5]nonane scaffold, provides a direct synthetic entry point into these therapeutically validated chemotypes, with the methyl ester serving as a versatile handle for further elaboration into the final inhibitor architecture.

Metabolic Stability Optimization: Replacing Piperidine or Morpholine Fragments with the Oxa-Azaspiro Core to Reduce Intrinsic Clearance Without Adding Molecular Weight

Carreira and co-workers established that spirocyclic oxa-azaspiro compounds are intrinsically more stable in human liver microsomes than the parent monocyclic heterocycles they replace, with the ciprofloxacin spiro-analogs showing no detectable metabolism versus measurable turnover for the piperazine-containing parent drug [4]. Enamine Ltd. has corroborated this finding across a broader collection of oxa-azaspiro building blocks, recommending the scaffold as a direct replacement for piperidine in programs where microsomal stability is a key optimization parameter [5]. When a lead series is limited by rapid oxidative metabolism at a pendant piperidine or morpholine ring, substituting that fragment with a 5-oxa-2-azaspiro[3.5]nonane-derived building block — such as the target methyl ester hydrochloride — can address the metabolic liability while preserving or enhancing solubility and lowering logD, without the molecular weight inflation that typically accompanies metabolic blocking group strategies.

PROTAC Linker and Bifunctional Degrader Assembly: Exploiting Conformational Rigidity and Defined Exit Vectors for Ternary Complex Optimization

The rigid, three-dimensional architecture of the 5-oxa-2-azaspiro[3.5]nonane scaffold — with its ~90° exit vector twist relative to monocyclic heterocycles and ~1.3 Å displacement of the hydrogen-bond acceptor lone pair, as characterized by Degorce et al. [1] — makes it a compelling building block for constructing PROTAC linkers and bifunctional degraders where the relative orientation of the two warhead ligands is a critical determinant of ternary complex formation and degradation efficiency. The methyl ester at the 6-position and the free amine at the 2-position (revealed upon deprotection or direct use of the hydrochloride salt) provide two orthogonal functionalization handles, enabling sequential conjugation of the target-protein ligand and the E3 ligase ligand without protecting group manipulation. Sigma-Aldrich's spirocyclic building block portfolio explicitly identifies oxa-azaspiro compounds as 'useful as rigid linkers in PROTAC development for targeted protein degradation' .

Quote Request

Request a Quote for Methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.